Withaperuvin

Description

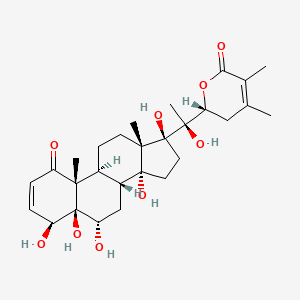

Structure

2D Structure

3D Structure

Properties

CAS No. |

78285-97-9 |

|---|---|

Molecular Formula |

C28H40O9 |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1-hydroxy-1-[(4S,5S,6S,8R,9S,10R,13S,14R,17S)-4,5,6,14,17-pentahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H40O9/c1-14-12-21(37-22(32)15(14)2)25(5,33)27(35)11-10-26(34)17-13-20(31)28(36)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30-31,33-36H,8-13H2,1-5H3/t16-,17+,19-,20-,21+,23-,24-,25-,26+,27-,28+/m0/s1 |

InChI Key |

XLUKITCTLVOOAW-VQDSAXESSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)O)C)O)O)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)O)C)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Structural Diversity of Withaperuvins

Identified Plant Sources of Withaperuvins

The investigation into the chemical constituents of the Physalis genus has revealed specific species as key sources of Withaperuvins.

Physalis peruviana

Physalis peruviana L., also known as Cape gooseberry or goldenberry, is the most prolific and well-documented source of Withaperuvins. Phytochemical studies of this plant have led to the isolation of a wide range of these compounds from various plant parts. Notably, a novel withanolide, physaperuvin K, has been isolated from the edible fruit of P. peruviana nih.gov. The aerial parts of the plant have also yielded several withanolides, including Withaperuvin C nih.gov. Furthermore, research on the whole plant has resulted in the isolation of a new withanolide named this compound O, alongside other known Withaperuvins such as this compound, this compound C, and physaperuvin G nih.govtandfonline.com. The roots of P. peruviana are also a rich source, with studies identifying this compound H rsc.org.

Physalis minima

Physalis minima, commonly known as the pygmy groundcherry or native gooseberry, is another member of the Solanaceae family that has been investigated for its withanolide content. While studies have successfully isolated and characterized new withanolides from the whole plant of Physalis minima, none of these compounds have been specifically named "this compound" in the available research researchgate.netresearchgate.net. A comprehensive review of the withanolides present in P. minima highlighted 103 such compounds, with 59 being newly characterized, though none were designated as Withaperuvins nih.gov. Therefore, while P. minima is a source of diverse withanolides, the presence of compounds specifically identified as Withaperuvins has not been reported.

Physalis virginiana

Physalis virginiana, or the Virginia groundcherry, is a perennial species native to North America. Research into its chemical composition has confirmed the presence of withanolides, which have been identified as the chemical compounds responsible for the plant's antibacterial potential wikipedia.org. However, the existing scientific literature does not specify the isolation of any compounds explicitly named "this compound" from this particular species.

Distribution of Withaperuvins within Plant Tissues

The concentration and diversity of Withaperuvins can vary between different tissues of the host plant. In Physalis peruviana, distinct profiles of these compounds have been identified in the roots and aerial parts.

Roots

The roots of Physalis peruviana have been a primary focus for the isolation of specific Withaperuvins. A number of these compounds have been exclusively or notably extracted from the root tissues.

Table 1: Withaperuvins Identified in the Roots of Physalis peruviana

| This compound | Reference(s) |

|---|---|

| This compound B | nih.gov |

| This compound C | nih.gov |

Aerial Parts

The term "aerial parts" generally encompasses the leaves, stems, and flowers of the plant. These tissues in Physalis peruviana have also been found to contain a distinct set of Withaperuvins.

Table 2: Withaperuvins Identified in the Aerial Parts of Physalis peruviana

| This compound | Reference(s) |

|---|---|

| This compound C | nih.gov |

| This compound I | researchgate.net |

| This compound J | |

| This compound K | researchgate.net |

| This compound L | researchgate.netresearchgate.net |

| This compound M | |

| This compound N | researchgate.net |

Additionally, some Withaperuvins have been isolated from the "whole plant" of P. peruviana, which implies a broader distribution or extraction from the entire plant without separation of tissues.

Table 3: Withaperuvins Identified in the Whole Plant of Physalis peruviana

| This compound | Reference(s) |

|---|---|

| This compound | tandfonline.com |

| This compound C | tandfonline.com |

| This compound O | nih.govtandfonline.com |

Characterized this compound Analogues and Derivatives

The structural elucidation of this compound analogues and derivatives has been largely accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound C

This compound C has been isolated from the roots and whole plants of Physalis peruviana. researchgate.netnih.govnih.gov More recently, it has also been identified in the leaves of the Egyptian Withania somnifera (L.) Dunal, marking the first report of its isolation from this plant. The structure of this compound C was confirmed through the comparison of its spectroscopic data with previously published values. Its molecular formula has been established as C28H38O7 based on mass spectrometry and 13C NMR data.

Table 1: Research Findings on this compound C

| Attribute | Details | Source |

| Natural Source | Physalis peruviana (Roots, Whole Plant), Withania somnifera (Leaves) | nih.gov |

| Molecular Formula | C28H38O7 | |

| Characterization Methods | Mass Spectrometry, 1H NMR, 13C NMR, IR Spectroscopy | nih.gov |

This compound F

This compound F is a withanolide that has been isolated from the roots of Physalis peruviana. Along with this compound G, its structure was elucidated based on chemical and spectral evidence. The initial research on this compound F was part of a broader investigation into the withanolide constituents of P. peruviana roots.

Table 2: Research Findings on this compound F

| Attribute | Details | Source |

| Natural Source | Physalis peruviana (Roots) | |

| Characterization Methods | Chemical and Spectral Evidence |

This compound G

This compound G has been isolated from both the roots and the whole plant of Physalis peruviana. researchgate.netnih.gov The structural determination of this compound was accomplished through comprehensive spectroscopic analyses, including NMR and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). researchgate.netnih.gov

Table 3: Research Findings on this compound G

| Attribute | Details | Source |

| Natural Source | Physalis peruviana (Roots, Whole Plant) | researchgate.netnih.gov |

| Characterization Methods | NMR, HR-ESI-MS | researchgate.netnih.gov |

This compound H

A notable and structurally unique analogue, this compound H, was isolated from the roots of Physalis peruviana. rsc.org It is characterized as a novel hexacyclic withanolide that contains an unusual sulphide linkage. Its structure was determined through detailed chemical and spectral analyses. The molecular formula of this compound H was established as C30H42O9S from its field-desorption mass spectrum and its 13C NMR spectrum. Spectroscopic data, including UV and IR absorption, indicated the presence of an enone group in the molecule.

Table 4: Research Findings on this compound H

| Attribute | Details | Source |

| Natural Source | Physalis peruviana (Roots) | rsc.org |

| Molecular Formula | C30H42O9S | |

| Key Structural Feature | Novel hexacyclic structure with a sulphide linkage | rsc.org |

| Characterization Methods | Field-Desorption MS, 1H NMR, 13C NMR, UV, IR Spectroscopy |

This compound I

This compound I is one of several new withanolides isolated from the aerial parts of Physalis peruviana. Its discovery, along with Withaperuvins J and K, highlights the structural diversity of withanolides within this plant species. The elucidation of its structure was achieved through extensive spectroscopic analyses, which included 1D and 2D NMR, IR, and HR-MS, as well as chemical methods.

Table 5: Research Findings on this compound I

| Attribute | Details | Source |

| Natural Source | Physalis peruviana (Aerial Parts) | nih.govimrpress.com |

| Class | 28-hydroxy-withanolide | nih.govimrpress.com |

| Characterization Methods | 1D and 2D NMR, IR, HR-MS, Chemical Methods | nih.govimrpress.com |

This compound J

This compound J has been identified as a constituent of Physalis peruviana, commonly known as the cape gooseberry. Its isolation from the aerial parts of this plant has been documented in phytochemical studies. The structural elucidation of this compound J was achieved through comprehensive spectroscopic analysis, which is a standard approach for determining the complex structures of natural products.

This compound K

Scientific literature refers to a novel withanolide, physaperuvin K, which was isolated from the edible fruits of Physalis peruviana. nih.govnih.gov This compound is understood to be the same as this compound K. The determination of its structure was carried out using nuclear magnetic resonance (NMR) spectroscopic analyses. nih.govnih.gov The molecular formula of physaperuvin K has been established as C₂₈H₄₂O₁₀ based on high-resolution electrospray ionization mass spectrometry (HRESIMS) and NMR data. nih.gov Its structure is characterized as (20S,22R)-3α,4β,5α,6β,14α,17β,20β-heptahydroxy-1-oxowitha-24-ene-26,22-olide. nih.gov

This compound L

This compound L is another withanolide that has been isolated from the aerial parts of Physalis peruviana. nih.gov Its structural identification was accomplished through extensive spectroscopic methods, including one- and two-dimensional NMR, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HR-MS). nih.gov Further research has also reported its presence in aeroponically grown P. peruviana.

This compound N

The natural occurrence of this compound N has been traced to the aerial parts of Physalis peruviana. nih.gov The characterization of its chemical structure was performed using a combination of spectroscopic techniques, such as 1D and 2D NMR, IR, and HR-MS, alongside chemical methods. nih.gov

This compound O

A new addition to the withanolide family, this compound O, was isolated from the whole plants of Physalis peruviana. researchgate.net Its structure was elucidated through detailed spectroscopic analyses, including NMR and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). researchgate.net

28-Hydroxythis compound C

28-Hydroxythis compound C is a known withanolide that has also been isolated from the whole plant of Physalis peruviana. researchgate.net The confirmation of its structure was based on extensive spectroscopic analysis, which is crucial for distinguishing it from other closely related withanolides.

1,10-Seco this compound C

A structurally unique withanolide, 1,10-Seco this compound C, was isolated from the aerial parts of Physalis peruviana. nih.govtandfonline.com This compound is notable for its 1,10-seco withanolide skeleton. tandfonline.com Its structure was determined through rigorous spectroscopic methods, including comprehensive 1D and 2D NMR analysis. nih.govtandfonline.com

Isolation and Structural Elucidation Methodologies for Withaperuvins

Extraction and Fractionation Procedures for Natural Product Enrichment

The initial step in isolating withaperuvins involves the extraction of plant material, typically from species like Physalis peruviana. tandfonline.comnih.gov The selection of plant parts, such as aerial parts, fruits, or roots, can influence the profile of withanolides obtained. tandfonline.comrsc.org A common procedure begins with the maceration of dried and ground plant material in a polar solvent like methanol (B129727) or ethanol (B145695) at room temperature. tandfonline.comacademicjournals.orggoogle.com For instance, approximately 27 kg of dried and ground aerial parts of P. peruviana were extracted three times with 100 L of methanol. tandfonline.comnih.gov Another approach used a 70% ethanol solution to prepare a hydroethanolic extract from the calyces of P. peruviana. nih.gov

Following extraction, the crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing withanolides. A typical partitioning scheme involves suspending the crude extract in water and sequentially extracting it with solvents of increasing polarity. tandfonline.comnih.govnih.gov Commonly used solvents include n-hexane, chloroform (B151607) or dichloromethane, ethyl acetate (B1210297), and n-butanol. tandfonline.comnih.govgoogle.comnih.gov The n-hexane fraction primarily removes nonpolar constituents like fats and pigments. google.com Withanolides are generally recovered in the chloroform, dichloromethane, or ethyl acetate fractions. tandfonline.comgoogle.com For example, a methanol extract of Withania somnifera leaves was washed with hexane (B92381) to remove chlorophyll, and the resulting extract was then partitioned with chloroform to obtain the withanolide-rich fraction. google.com This enrichment is crucial for the efficiency of subsequent chromatographic purification steps.

Table 1: Examples of Extraction and Fractionation Methods for Withanolides

| Plant Source | Plant Part | Initial Extraction Solvent | Partitioning Solvents | Target Fraction | Reference |

|---|---|---|---|---|---|

| Physalis peruviana | Aerial Parts | Methanol | n-hexane, Ethyl acetate, n-butanol | Ethyl acetate | tandfonline.comnih.gov |

| Withania somnifera | Leaves | Methanol:Water (60:40) | Hexane, Chloroform | Chloroform | google.com |

| Withania coagulans | Whole Plant | Methanol | Hexane, Chloroform, n-butanol | Chloroform, n-butanol | nih.gov |

| Physalis peruviana | Calyces | Ethanol (70%) | Dichloromethane, Ethyl acetate, Butanol | Butanol, Ethyl acetate | nih.gov |

Advanced Chromatographic Separation Techniques

Following initial fractionation, various chromatographic techniques are employed to separate individual withaperuvins from the enriched extract. The choice of technique depends on the complexity of the mixture and the physicochemical properties of the target compounds.

Open column chromatography is a fundamental technique for the large-scale, preliminary separation of withanolides.

Silica (B1680970) Gel: Silica gel is the most commonly used stationary phase for withanolide separation. mdpi.com The crude or partitioned extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. Typical solvent systems include mixtures of n-hexane and ethyl acetate, or chloroform and methanol. academicjournals.orgnepjol.info For example, an ethyl acetate-soluble fraction from P. peruviana was subjected to silica gel column chromatography using a chloroform-methanol gradient (from 100:0 to 60:40) to yield several subfractions. tandfonline.comnih.gov

Polyamide: Polyamide column chromatography is another effective method, often used for separating compounds from complex mixtures like those derived from n-butanol extracts. nih.gov In one study, a methanol/water soluble portion from an HP-20 column was subjected to polyamide column chromatography using a chloroform/methanol gradient to yield further fractions. nih.gov

ODS (Octadecylsilane): ODS, a type of reversed-phase material, is also used in column chromatography for withanolide purification. nih.gov It separates compounds based on hydrophobicity. Researchers have used ODS column chromatography as one of several chromatographic steps to isolate specific withanolides, including withaperuvin C. nih.gov

Flash chromatography is an air pressure-driven purification technique that is faster and offers better resolution than traditional gravity-fed column chromatography. It is often used as an intermediate purification step. For instance, crude extracts from Physalis virginiana were fractionated using flash chromatography on a silica column, eluting with a step gradient of methanol in dichloromethane. nih.gov This allowed for the rapid collection of multiple fractions, with the active compounds being concentrated in the 10% and 30% methanol fractions. nih.gov

HPLC is an indispensable tool for the final purification of withaperuvins, offering high resolution and sensitivity. It is frequently used after preliminary separation by column chromatography.

Preparative HPLC is used to isolate pure compounds in milligram quantities, which are necessary for comprehensive structural analysis and biological testing. nih.govnih.gov Semi-preparative HPLC is also commonly employed. For example, a subfraction from a Sephadex LH-20 column was purified by semi-preparative HPLC on a YMC PackPro C18 column to isolate phyperunolide B and coagulin (B1577449) H. nih.gov The elution was performed using a gradient of acetonitrile (B52724) and water. nih.gov

Reversed-phase HPLC is the most common mode of HPLC used for withanolide separation. It utilizes a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. nih.govoup.com The separation of isomeric withanolides, which often co-elute in other systems, can be achieved with a well-developed RP-HPLC method. oup.com A typical mobile phase consists of a mixture of methanol or acetonitrile and water, often with a modifier like acetic acid or ammonium (B1175870) acetate to improve peak shape. oup.comnih.gov For instance, an RP-HPLC method was developed to separate the isomers withaferin A, withanolide A, and withanone (B1683312) using a Lichrocart Purospher STAR RP-18e column with an isocratic mobile phase of methanol and 0.01 M ammonium acetate buffer (60:40, v/v). oup.com This high-resolution technique is often the final step that yields a pure this compound compound. nih.gov

Table 2: Examples of Chromatographic Conditions for Withanolide Separation

| Technique | Stationary Phase | Mobile Phase / Eluent | Compound(s) Isolated | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform-Methanol (gradient) | Physalolactone, 4β-hydroxywithanolide E | tandfonline.comnih.gov |

| Column Chromatography | Silica Gel | Hexane-Ethyl acetate (7:3) | Two withanolides from W. somnifera | academicjournals.org |

| Column Chromatography | Polyamide | Chloroform-Methanol (gradient) | Withanolides from W. coagulans | nih.gov |

| Preparative RP-HPLC | C18 | Acetonitrile-Water (gradient) | Phyperunolide B, Coagulin H | nih.gov |

| RP-HPLC | C18 | Methanol-Water (1:1) | This compound C | nih.gov |

| RP-HPLC | RP-18e | Methanol-Ammonium acetate buffer | Withaferin A, Withanolide A, Withanone | oup.com |

Spectroscopic and Diffraction-Based Structural Characterization Methods

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule. frontiersin.org This absorption corresponds to specific vibrational transitions within the molecule, such as stretching and bending of chemical bonds. Consequently, an IR spectrum provides a characteristic "fingerprint" of the functional groups present in a compound. frontiersin.org In the structural elucidation of withaperuvins and related withanolides, IR spectroscopy is instrumental in identifying key carbonyl-containing moieties and hydroxyl groups. nih.govresearcherslinks.com

Research findings for this compound and its analogues demonstrate the utility of this technique. For instance, the IR spectrum of this compound B, a closely related compound, showed a distinctive absorption band at 1700 cm⁻¹, which is characteristic of an α,β-unsaturated δ-lactone. clockss.org Another key absorption at 1665 cm⁻¹ was attributed to an enone functional group within the molecule. clockss.org The presence of hydroxyl groups, a common feature in withaperuvins, is also readily identified by broad absorption bands in the 3400-3200 cm⁻¹ region. The structures of several new withaperuvins, including I, J, and K, were elucidated using a combination of methods that included IR spectroscopy to confirm the presence of these essential functional groups. nih.gov

| Absorption Band (cm⁻¹) | Functional Group | Compound Example | Reference |

|---|---|---|---|

| ~1700 | α,β-Unsaturated δ-lactone | This compound B | clockss.org |

| ~1665 | Enone | This compound B | clockss.org |

| Broad, ~3400-3200 | Hydroxyl Group (O-H stretch) | General Withanolides | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. sci-hub.se This technique is particularly useful for detecting molecules with chromophores, which are parts of a molecule that absorb light, typically those containing conjugated π-systems. sci-hub.semsu.edu When a chromophore absorbs light, an electron is promoted from a ground state to a higher energy excited state. msu.edu For withaperuvins, which possess an α,β-unsaturated ketone in ring A, UV-Vis spectroscopy provides clear evidence for this structural feature. researchgate.net

The UV spectrum is a key piece of evidence for identifying the characteristic enone system in the withanolide skeleton. In the case of this compound B, an absorption maximum (λmax) was observed at 222 nm. clockss.org This absorption is indicative of the π → π* transition within the conjugated enone system. The molar absorptivity (ε) value associated with this peak was 11,900, confirming a high probability for this electronic transition. clockss.org This data, when combined with other spectroscopic information, is crucial for confirming the core structure of this compound-type compounds. clockss.orgtandfonline.com

| Compound | λmax (nm) | Molar Absorptivity (ε) | Associated Chromophore | Reference |

|---|---|---|---|---|

| This compound B | 222 | 11,900 | Enone (α,β-unsaturated ketone) | clockss.org |

X-ray Diffraction Analysis for Absolute Stereochemistry

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orglibretexts.org The method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots. youtube.comnih.gov By analyzing the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of electron density and, from that, deduce the exact position of each atom, the bond lengths, and the absolute stereochemistry of the molecule. wikipedia.orgnih.gov

This technique has been pivotal in the structural elucidation of this compound. rsc.org Due to the complexity and multiple chiral centers of the withanolide skeleton, unambiguous determination of its stereochemistry from other spectroscopic data alone can be challenging. Researchers successfully used single-crystal X-ray analysis to solve the structure of the carbocyclic portion of this compound. rsc.org This was achieved by first converting the natural product into a suitable crystalline derivative, specifically an androstane (B1237026) derivative obtained through the oxidation of this compound-4,6-diacetate. rsc.org The resulting crystal structure provided definitive proof of the stereochemical configuration of the A/B ring fusion and other stereocenters, anchoring the structural assignment. rsc.org Similarly, X-ray diffraction was used to confirm the structures of other new withanolides isolated from Physalis peruviana, such as physaperuvin G, I, and J. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. muni.cz This differential absorption only occurs for chromophores that are intrinsically chiral or are located in a chiral environment. muni.cz The resulting ECD spectrum, a plot of this difference versus wavelength, provides information about the absolute configuration and conformation of the molecule. jasco-global.comresearchgate.net It is particularly valuable for stereochemical assignments when single crystals for X-ray analysis cannot be obtained. researchgate.net

In the study of withaperuvins, ECD has been used to establish the absolute stereochemistry of specific regions of the molecule by comparing the experimental spectrum to that of a known compound. For the structural determination of this compound C, its ECD curve was found to almost perfectly overlap with that of physalin G, a related compound with a known stereochemistry. clockss.org This spectral similarity provided strong evidence for establishing the absolute stereochemistry around the A ring of this compound C. clockss.org This comparative approach is a common strategy in natural product chemistry, where the ECD spectra of known compounds serve as a reference for determining the stereochemistry of new, structurally related isolates. researchgate.net

Chemical Derivatization Strategies for Structural Confirmation

Chemical derivatization involves the strategic chemical modification of a natural product to yield a new compound, or derivative. This strategy serves several purposes in structural elucidation. It can introduce a functional group that makes the molecule more amenable to a specific analytical technique (e.g., X-ray crystallography), or it can induce predictable changes in spectroscopic data (e.g., NMR shifts) that help confirm specific structural features, such as the location of hydroxyl groups.

A key example in the study of this compound was its conversion to this compound-4,6-diacetate. rsc.org This acetylation served two purposes: it protected the hydroxyl groups and created a derivative that, upon oxidation, yielded an androstane derivative suitable for single-crystal X-ray analysis, which ultimately solved the core structure. rsc.org

Acetylation is also used to confirm the proximity of certain groups. In the analysis of this compound C, the compound was acetylated to form a monoacetate. clockss.org The change in the chemical shift of the C-19 methyl proton signal in the NMR spectrum upon acetylation (an "acetylation shift") helped to substantiate the 1,3-diaxial relationship between the C-10 methyl group and the C-6 hydroxyl group. clockss.org Furthermore, sugar derivatization methods are employed when dealing with withanolide glycosides to determine the nature and attachment point of the sugar moiety. researchgate.net

Bioactivity-Guided Isolation Approaches for this compound Discovery

Bioactivity-guided isolation is a systematic approach used to identify and isolate new bioactive compounds from a crude natural extract. rasayanjournal.co.in The process involves fractionating the extract using chromatographic techniques and testing each fraction for a specific biological activity (e.g., anti-inflammatory, cytotoxic, or enzyme inhibitory activity). tandfonline.comnih.gov The most active fractions are then subjected to further separation, and this process is repeated until a pure, active compound is isolated. rasayanjournal.co.in

This approach has been instrumental in the discovery of new withanolides from Physalis peruviana, the plant source for many withaperuvins. tandfonline.comnih.gov For example, the ethanolic extract of P. peruviana fruits was partitioned and separated using various column chromatography techniques. tandfonline.com By testing the resulting fractions in bioassays, such as those for cancer chemopreventive or anti-inflammatory effects, researchers were able to target and isolate new bioactive compounds, including physaperuvin K. tandfonline.comnih.gov Isolated withaperuvins and related compounds are often evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage cells, a common assay for anti-inflammatory potential. researchgate.nettandfonline.com This strategy not only leads to the discovery of novel structures but also directly links them to a potential therapeutic function. rasayanjournal.co.in

Biosynthetic Pathways and Metabolic Engineering of Withaperuvins

Precursor Pathways of Withanolide Biosynthesis

The fundamental building blocks for withaperuvin and other withanolides are the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.com In plants, these precursors are synthesized through two distinct and compartmentalized pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. oup.comfrontiersin.org

Mevalonate (MVA) Pathway Contributions

The cytosolic MVA pathway is a primary contributor to the biosynthesis of withanolides. researchgate.net Research indicates that the MVA pathway is responsible for approximately 75% of the carbon flux towards withanolide production. nih.gov This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.org This is followed by a series of enzymatic reactions to produce IPP and DMAPP. frontiersin.org The MVA pathway is generally associated with the production of sesquiterpenes and triterpenes. researchgate.net

Role of Farnesyl Diphosphate (B83284) (FPP)

Farnesyl diphosphate (FPP) is a key intermediate in the biosynthesis of withanolides, acting as the direct precursor for triterpenoids. nih.govinnovareacademics.in It is a 15-carbon molecule formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. innovareacademics.in This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). nih.gov FPP serves as a critical branch-point metabolite, directing the carbon flow from the isoprenoid pathway towards the biosynthesis of various compounds, including sterols and withanolides. nih.govresearchgate.net The condensation of two FPP molecules leads to the formation of squalene (B77637), a 30-carbon precursor that undergoes cyclization to form cycloartenol, a key intermediate in the withanolide biosynthetic pathway. innovareacademics.intandfonline.com

Key Enzymatic Steps and Regulatory Elements in this compound Formation

The biosynthesis of withaperuvins is regulated by several key enzymes that control the flow of precursors and intermediates through the pathway. Two of the most critical regulatory points are the enzymes Farnesyl Diphosphate Synthase (FPPS) and 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGR).

Farnesyl Diphosphate Synthase (FPPS) Activity

Farnesyl diphosphate synthase (FPPS) is a crucial enzyme that catalyzes the formation of FPP. nih.gov It facilitates two consecutive condensation reactions: first, the condensation of IPP and DMAPP to form the 10-carbon intermediate geranyl diphosphate (GPP), and second, the condensation of GPP with another IPP molecule to yield the 15-carbon FPP. innovareacademics.intandfonline.com As FPP is the immediate precursor for squalene and subsequent triterpenoids, FPPS plays an indispensable role in withanogenesis. oup.com Studies involving the silencing of the WsFPPS gene in Withania somnifera have shown a marked reduction in total withanolide levels, confirming its essential function in the pathway. oup.com Overexpression of FPPS has been shown to enhance the biosynthesis of phytosterols (B1254722) and triterpenes in other plant species, highlighting its potential for metabolic engineering of withanolide production. nih.gov

Squalene Synthase (SQS) in Steroid Precursor Formation

The biosynthesis of this compound, like all withanolides, originates from the isoprenoid pathway, which produces the fundamental building blocks for a vast array of plant secondary metabolites. A critical juncture in this pathway is the formation of squalene, the direct precursor to all steroidal compounds. This pivotal reaction is catalyzed by the enzyme Squalene Synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (EC 2.5.1.21).

SQS is a key branch-point regulatory enzyme that directs the flow of carbon from the general isoprenoid pathway specifically toward sterol and triterpenoid (B12794562) biosynthesis. nih.gov It catalyzes the first committed step in this diversion, which involves the head-to-head reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. nih.govfrontiersin.org This step is crucial as it represents a significant metabolic control point; its regulation directly influences the pool of precursors available for the downstream synthesis of phytosterols and, consequently, withanolides like this compound. nih.gov

The data from these studies reinforce the concept that SQS is a central regulatory enzyme in the biosynthesis of steroid precursors, making it a prime target for metabolic engineering efforts aimed at increasing the yield of specific withanolides such as this compound.

Involvement of Peroxygenases and Carboxylases in Oxidative and Lactonization Reactions

The transformation of the basic steroid skeleton into the characteristic structure of this compound involves a series of complex oxidative and cyclization reactions. Among the most crucial steps are the hydroxylation and lactonization events that form the distinctive δ-lactone ring between C-22 and C-26 of the ergostane (B1235598) side chain. researchgate.net While the precise enzymatic machinery for every step in this compound biosynthesis is not fully elucidated, research into related compounds in the Physalis genus provides strong indications for the classes of enzymes involved.

Studies on the biosynthesis of physalins, another class of modified withanolides from Physalis, suggest that withanolides serve as key intermediates. nih.govfrontiersin.org The conversion of the initial withanolide structures into more complex forms involves extensive modifications, including hydroxylation and the formation of lactone rings. In this context, peroxygenases and carboxylesterases have been identified as promising candidate enzymes for these transformations. nih.govfrontiersin.org

Peroxygenases (EC 1.11.2.1) are heme-thiolate proteins known to catalyze a wide range of oxyfunctionalization reactions, including hydroxylation. nih.govresearchgate.net In the context of withanolide biosynthesis, they are proposed to be responsible for introducing hydroxyl groups at specific positions on the steroid nucleus and side chain. These hydroxylation steps are critical prerequisites for subsequent cyclization and lactonization. frontiersin.org

Carboxylases/Carboxylesterases (EC 3.1.1.1) are believed to play a role in the subsequent lactonization step. nih.govfrontiersin.org After initial oxidation and hydroxylation of the side chain, these enzymes likely catalyze the intramolecular esterification reaction that closes the ring to form the six-membered δ-lactone characteristic of this compound and other withanolides. frontiersin.org

The synthesis of physalins from withanolide precursors is described as a multi-step process where hydroxylation and lactonization, potentially mediated by peroxygenases and carboxylesterases, are followed by further rearrangements. nih.govfrontiersin.org This enzymatic logic provides a strong hypothetical framework for the final steps in the biosynthesis of this compound itself.

Molecular Biology and Omics-Based Insights into Biosynthesis

Transcriptomic Profiling of Biosynthetic Genes

The elucidation of the this compound biosynthetic pathway has been significantly advanced by large-scale gene expression analysis, particularly through transcriptomics. Next-generation sequencing (NGS) of the transcriptome (RNA-seq) of Physalis peruviana has provided a comprehensive catalog of genes expressed in tissues where withanolides are synthesized, such as the leaves. frontiersin.orgfrontiersin.orgresearchgate.net

A comparative transcriptome analysis between P. peruviana and a related species, P. alkekengi, successfully identified a multitude of unigenes (unique genes) encoding candidate enzymes for the entire withanolide biosynthetic pathway. frontiersin.orgfrontiersin.org Researchers were able to construct a putative pathway map by annotating these unigenes against genomic databases. researchgate.net This approach identified multiple gene candidates for each enzymatic step, starting from the initial isoprenoid precursors (IPP and DMAPP) through the formation of squalene and cycloartenol, and into the later steroid modification stages. frontiersin.orgresearchgate.net

In the P. peruviana leaf transcriptome, a total of 54,513 unigenes were assembled, with 33,183 being annotated. frontiersin.orgfrontiersin.org Among these, numerous sequences were assigned to key enzyme families involved in secondary metabolism. This deep sequencing effort provides a rich genetic resource for identifying the specific gene isoforms that participate in the synthesis of this compound. researchgate.netcapes.gov.br For instance, genes encoding enzymes for terpenoid backbone biosynthesis and steroid biosynthesis were successfully identified. frontiersin.org

The table below summarizes some of the key enzyme-encoding genes identified in the P. peruviana transcriptome that are putatively involved in the early stages of withanolide precursor biosynthesis.

| Enzyme | Abbreviation | EC Number | Putative Function in this compound Biosynthesis |

| Farnesyl Diphosphate Synthase | FPPS | 2.5.1.10 | Synthesizes farnesyl pyrophosphate (FPP), the direct precursor for squalene. |

| Squalene Synthase | SQS | 2.5.1.21 | Catalyzes the first committed step towards sterol synthesis by forming squalene. researchgate.net |

| Cycloartenol Synthase | CAS | 5.4.99.8 | Cyclizes 2,3-oxidosqualene (B107256) to form cycloartenol, the first cyclic sterol precursor. researchgate.net |

| Sterol C-24 Methyltransferase | SMT1 | 2.1.1.41 | Involved in modifying the sterol side chain. |

| Sterol Δ7 Reductase | DWF5 | 1.3.1.21 | Catalyzes a key reduction step in the phytosterol pathway. researchgate.net |

| Cytochrome P450 Monooxygenases | CYPs | Various | A large family of enzymes responsible for diverse oxidation/hydroxylation reactions. |

| Glycosyltransferases | GTs | Various | Involved in attaching sugar moieties to the withanolide scaffold (for withanosides). |

This transcriptomic data serves as a fundamental resource for functional genomics, enabling researchers to select candidate genes for functional characterization and to understand the regulatory networks governing this compound production. frontiersin.orgcapes.gov.br

Proteomic Analysis of Biosynthetic Enzymes

While transcriptomics reveals the genetic blueprint for enzyme production, proteomics provides direct evidence of the enzymes that are actually present and potentially active in a cell at a given time. Proteomic studies in Physalis species are emerging as a valuable tool to complement transcriptomic data and gain a more complete understanding of withanolide biosynthesis. nih.gov

Proteomic analysis of Physalis has helped identify key enzymes involved in the biosynthesis of active ingredients. nih.gov For example, studies using proteomic approaches have revealed that enzymes such as cytochrome P450 monooxygenases and 3β-hydroxysteroid dehydrogenases, which are critical for the oxidative modifications of the steroid skeleton, are present and may be targets of regulation by signaling molecules like methyl jasmonate (MeJA). nih.gov

However, compared to the extensive transcriptomic datasets available for P. peruviana, detailed proteomic maps specifically targeting the this compound biosynthetic pathway are less developed. Much of the proteomic work on withanolide-producing plants has been conducted on Withania somnifera. These studies have successfully established reference proteome maps for tissues like roots and have identified proteins involved in general metabolism, defense, and secondary metabolite production. frontiersin.org

The insights gained from Withania proteomics are valuable, as they highlight the types of enzymes and the level of protein expression changes that can be expected during active withanolide synthesis. The application of similar comprehensive proteomic analyses to Physalis peruviana, particularly under conditions that stimulate this compound production, will be crucial for:

Validating the expression of candidate genes identified through transcriptomics.

Identifying post-translational modifications of biosynthetic enzymes.

Discovering novel enzymes or regulatory proteins not predicted by gene sequences alone.

Combining transcriptomic and proteomic data provides a powerful multi-omics approach to fully dissect the complex enzymatic machinery responsible for synthesizing this compound.

Strategies for Metabolic Engineering and Biotechnological Production of Withaperuvins

The natural abundance of specific withanolides like this compound in plant tissues can be low and variable, posing a challenge for their large-scale extraction and pharmaceutical application. This has driven the development of biotechnological strategies to enhance their production in controlled systems. Plant cell culture techniques, in particular, offer a promising and sustainable alternative to the cultivation of whole plants. frontiersin.org

In Vitro Plant Cell Cultures (e.g., Cell Suspension Cultures, Hairy Root Cultures)

In vitro culture systems provide a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. Two of the most explored systems for withanolide production are cell suspension cultures and hairy root cultures.

Cell Suspension Cultures: These cultures consist of undifferentiated plant cells grown in a liquid medium. While they can be scaled up in bioreactors, the production of secondary metabolites is often low because biosynthesis is frequently linked to morphological differentiation. nih.gov In Physalis peruviana, cell suspension cultures have been established and utilized primarily for the production of other compounds like phenolic acids. researchgate.net However, the detection of withanolides in these and related callus cultures, albeit at lower levels, confirms that the biosynthetic potential exists even in an undifferentiated state. researchgate.net Elicitation, the addition of signaling molecules like methyl jasmonate to the culture, is a common strategy to stimulate secondary metabolite production in these systems. researchgate.net

Hairy Root Cultures: Hairy root cultures are generated by infecting plant tissues with the soil bacterium Agrobacterium rhizogenes. The bacterium transfers a piece of its DNA (the T-DNA from a root-inducing plasmid) into the plant genome, causing the proliferation of fast-growing, highly branched, and genetically stable roots. These cultures have several advantages for producing root-derived secondary metabolites:

Genetic Stability: They maintain a stable genetic profile over long periods of subculturing. frontiersin.org

Rapid Growth: They typically exhibit faster growth rates than cell suspensions or whole plants. frontiersin.org

Hormone-Independent Growth: They can be grown on media without exogenous plant hormones, reducing costs. proquest.com

High Productivity: They often synthesize secondary metabolites at levels comparable to or even higher than the roots of the parent plant.

Hairy root cultures have been successfully established for several withanolide-producing species. In Physalis peruviana, hairy roots have been induced to enhance the production of the withanolide 4β-hydroxywithanolide E. frontiersin.org Similarly, hairy root cultures of the related species Physalis minima have been developed as an alternative source for withaferin A production. Given that this compound is isolated from the roots of P. peruviana, hairy root culture represents a highly potent and feasible strategy for its biotechnological production. researchgate.net Further optimization of culture conditions and the application of elicitors or metabolic engineering approaches, such as the overexpression of key enzymes like squalene synthase, could significantly enhance the yield of this compound from these systems. frontiersin.org

Genetic Manipulation for Enhanced Pathway Flux

Metabolic engineering through genetic manipulation presents a powerful strategy for enhancing the flux through the withanolide biosynthetic pathway, aiming to increase the production of desired compounds like this compound. This involves the targeted modification of genes encoding key enzymes and regulatory factors within the pathway.

One primary approach is the overexpression of genes that catalyze rate-limiting steps. For instance, the enzyme Cycloartenol Synthase (CAS), which catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, is a critical entry point into sterol and withanolide biosynthesis. plos.org Studies involving the homologous overexpression of the WsCAS gene in Withania somnifera have been conducted to investigate its role in regulating the metabolic flux towards withanolide production. plos.org Similarly, Squalene Synthase (SQS) is another crucial enzyme. Its characterization in W. somnifera (WsSQS) and subsequent expression analysis have identified it as a significant target for modulation, as it directs the flow of precursors into the triterpenoid pathway. nih.gov

Transcription factors also play a pivotal role in regulating pathway flux. The identification and functional characterization of transcription factors like WsWRKY1 have shown their ability to control the expression of multiple pathway genes, such as squalene synthase and squalene epoxidase. mdpi.comnih.gov Manipulating these regulatory proteins offers a method to coordinately upregulate or downregulate entire sections of the biosynthetic pathway, thereby optimizing the metabolic flow for enhanced production. mdpi.com

Heterologous expression systems, such as yeast (Saccharomyces cerevisiae) and other plants like Nicotiana benthamiana, provide a platform for reconstituting parts of the withanolide biosynthetic pathway. researcher.lifebiorxiv.org This approach allows for the functional characterization of enzymes in a controlled environment, away from the complex regulatory network of the native plant. mdpi.com For example, researchers have successfully reconstituted the initial oxidative steps of withanolide biosynthesis, catalyzed by cytochrome P450 monooxygenases, in these heterologous hosts. researcher.lifebiorxiv.org Such platforms are essential for understanding enzyme function and for the potential biotechnological production of specific withanolides. researcher.lifebiorxiv.orgsciencecast.org

Table 1: Research Findings on Genetic Manipulation for Enhanced Pathway Flux

| Gene/Factor | Manipulation Technique | Organism | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cycloartenol Synthase (WsCAS) | Over-expression & RNAi | Withania somnifera | WsCAS is tightly involved in regulating withanolide biosynthesis. | plos.org |

| Squalene Synthase (WsSQS) | Expression Analysis | Withania somnifera | Identified as an imperative gene target for pathway modulation due to its role in directing precursor flux. | nih.gov |

| WsDXS, WsDXR, WsHMGR | Virus-Induced Gene Silencing (VIGS) | Withania somnifera | Silencing these genes critically affects withanolide biosynthesis, indicating complex transcriptional regulation. | oup.com |

| WsWRKY1 | Characterization | Withania somnifera | This transcription factor controls key genes in the phytosterol pathway, including squalene synthase. | mdpi.comnih.gov |

Application of Multi-Omics for Comprehensive Pathway Understanding

A comprehensive understanding of the intricate withanolide biosynthetic pathway, including that of this compound, has been greatly advanced by the application of multi-omics technologies. nih.gov These high-throughput approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—provide a systems-level view of the molecular machinery involved in producing these complex secondary metabolites. mdpi.commdpi.com

Transcriptome analysis, particularly through RNA-sequencing (RNA-seq), has been instrumental in gene discovery within withanolide-producing plants like Physalis peruviana and Withania somnifera. frontiersin.orgfrontiersin.org By comparing the transcriptomes of different tissues or plants under various conditions, researchers can identify candidate genes encoding biosynthetic enzymes and regulatory proteins. frontiersin.orginnovareacademics.in For example, deep transcriptome analysis of P. peruviana leaves led to the identification of numerous unigenes putatively involved in every step of terpenoid backbone and steroid biosynthesis. frontiersin.orgresearchgate.net This "guilt-by-association" approach, which links co-expressed genes to the accumulation of specific metabolites, is a powerful tool for elucidating novel biosynthetic pathways. mdpi.com

The integration of transcriptomics with metabolomics allows for direct correlation between gene expression levels and the abundance of specific withanolides. mdpi.com Comparative metabolomic and transcriptomic analyses in Physalis species have revealed variations in the content of compounds like physalins and withanolides at different developmental stages, linking these changes to the expression profiles of candidate genes. frontiersin.orgfrontiersin.org This integrated approach helps to pinpoint the specific enzymatic steps responsible for the chemical diversity observed within the withanolide family. frontiersin.org

Genomic and phylogenomic approaches have led to the discovery of biosynthetic gene clusters for withanolides. researcher.lifebiorxiv.org These clusters consist of physically linked genes on a chromosome that are involved in the same metabolic pathway. nih.gov The sequencing of the Withania somnifera genome and its comparison with other Solanaceae species revealed a conserved gene cluster for withanolide biosynthesis, providing a roadmap for targeted genetic engineering. researcher.lifebiorxiv.orgsciencecast.org

Proteomics, the large-scale study of proteins, complements these other omics fields by validating the presence and abundance of the enzymes encoded by the identified genes. By analyzing the proteome, researchers can gain insights into post-translational regulation and enzyme activity, which are not apparent from transcriptomic data alone. innovareacademics.in Together, these multi-omics platforms generate vast datasets that, when integrated, provide a holistic understanding of the genetic and metabolic networks governing this compound biosynthesis, paving the way for more effective metabolic engineering strategies. nih.govmdpi.com

Table 2: Research Findings from Multi-Omics Applications

| Omics Approach | Organism(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Transcriptomics (RNA-seq) | Physalis peruviana, P. alkekengi | Identified tens of thousands of unigenes, including candidates for all steps of terpenoid and steroid biosynthesis. | frontiersin.org |

| Genomics & Phylogenomics | Withania somnifera & other Solanaceae | Discovered a conserved gene cluster for withanolide biosynthesis. | researcher.lifebiorxiv.org |

| Transcriptomics & Metabolomics | Physalis angulata | Revealed variations in physalin content under MeJA treatment, suggesting regulatory mechanisms for active compound biosynthesis. | frontiersin.org |

| Multi-omics Integration | General Medicinal Plants | Provides comprehensive knowledge of genomes, transcriptomes, proteomes, and metabolomes to reveal novel biosynthetic pathways. | mdpi.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2,3-oxidosqualene |

| 24-methylenecholesterol |

| 4β-Hydroxywithanolide |

| Anthocyanin |

| Cycloartenol |

| Flavonol |

| Physalin |

| Squalene |

| Withaferin A |

| Withanolide |

| Withanolide A |

| Withanolide D |

| Withanone (B1683312) |

| This compound |

Biological Activities of Withaperuvins: Mechanistic Investigations

Anti-Inflammatory Mechanisms

Withaperuvin and its related compounds have demonstrated notable anti-inflammatory effects in various experimental models. The mechanisms underpinning this activity involve the modulation of key inflammatory pathways and mediators, including nitric oxide production, the NF-κB signaling cascade, and cyclooxygenase enzymes.

Inhibition of Nitric Oxide (NO) Production in Activated Macrophages (e.g., RAW 264.7 cells)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. nih.gov Several withanolides isolated from Physalis peruviana have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. nih.govnih.gov

Specifically, this compound C, a closely related analogue, has been identified as a potent inhibitor of NO production. nih.gov In studies using LPS-stimulated RAW 264.7 cells, this compound C demonstrated significant dose-dependent inhibition of nitric oxide release. nih.govhawaiijournalhealth.org The half-maximal inhibitory concentration (IC50) values for this activity were reported to be in the range of 2.3 to 6.2 µM, a potency greater than the positive control, l-NG-monomethyl arginine citrate (l-NMMA). hawaiijournalhealth.org Importantly, this inhibitory effect was achieved without inducing significant cytotoxicity to the macrophage cells, suggesting a specific anti-inflammatory action. hawaiijournalhealth.org

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound C in LPS-Activated RAW 264.7 Macrophages

| Compound | Assay System | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound C | LPS-activated RAW 264.7 cells | 2.3 - 6.2 | hawaiijournalhealth.org |

| This compound C | LPS-activated RAW 264.7 cells | 0.32 - 2.4 | nih.gov |

Modulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B cells (NF-κB) Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS. nih.gov The anti-inflammatory effects of withanolides are strongly correlated with their ability to inhibit the NF-κB signaling pathway. nih.govnih.gov

Mechanistic studies suggest that withanolides can interfere with this pathway at several levels. One proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. Research has pointed to this compound as a potential inhibitor of the NEMO/IKKβ association complex formation, a critical step for IKK activation and subsequent NF-κB signaling. dntb.gov.ua By preventing the activation of NF-κB, withanolides can effectively suppress the transcription of downstream inflammatory mediators, contributing significantly to their anti-inflammatory profile. researchgate.net

Inhibition of Cyclooxygenase (COX-1, COX-2) Enzyme Activities

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation through their role in prostaglandin synthesis. Research into the anti-inflammatory properties of withanolides has included the assessment of their effects on these enzymes.

Studies on withanolides isolated from Physalis species have demonstrated selective inhibitory activity against the COX-2 enzyme. chemfaces.comresearchgate.net An extract from Physalis peruviana fruits showed inhibition of both COX-1 and COX-2 activities, with IC50 values of 2.90 ± 0.1 μg/mL and 1.97 ± 0.061 μg/mL, respectively. nih.gov Further investigations into purified withanolides have revealed that many compounds in this class are selective inhibitors of COX-2, showing little to no activity against the constitutive COX-1 isoform. chemfaces.comnih.gov This selective inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of these compounds, reducing the production of pro-inflammatory prostaglandins at sites of inflammation. nih.gov

In Silico Prediction of TNF Converting Enzyme Inhibition

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine, and its release is mediated by the TNF-converting enzyme (TACE), also known as ADAM17. Inhibition of this enzyme is a therapeutic strategy for inflammatory conditions. Computational, or in silico, studies have begun to explore the potential of natural compounds to interact with this target. One such study noted the potential of juice from Physalis peruviana fruits to inhibit TACE, suggesting that constituents within the plant, which include withanolides like this compound, may be responsible for this predicted activity. researchgate.net However, specific in silico studies focusing directly on the interaction between this compound and the TNF converting enzyme are not yet extensively reported in the literature.

Anti-Proliferative and Cytotoxic Mechanisms in Cancer Cell Lines

In addition to anti-inflammatory effects, this compound and its analogues have been evaluated for their potential to inhibit the growth of various human cancer cell lines. These cytotoxic and anti-proliferative activities have been assessed across a range of cancer types.

Assessment of Cellular Viability and Growth Inhibition (e.g., HepG2, SK-LU-1, MCF7, Panc-1, HT-29)

The cytotoxic potential of this compound-related compounds has been investigated against several human cancer cell lines, with varying results. This compound C, isolated from Physalis minima, demonstrated moderate cytotoxicity against human hepatocellular carcinoma (HepG2), lung adenocarcinoma (SK-LU-1), and breast adenocarcinoma (MCF7) cells. medchemexpress.comsemanticscholar.orgnih.govresearchgate.net

In contrast, a direct investigation of this compound against the human pancreatic cancer cell line (Panc-1) showed that it did not inhibit cell viability, even at concentrations up to 50 µM. nih.gov This suggests a degree of selectivity in the cytotoxic action of different withanolides against various cancer cell types. While extracts from Physalis species have shown effectiveness against human colorectal adenocarcinoma cells (HT-29), specific data for pure this compound on this cell line is limited. nih.govscience.gov

Table 2: Cytotoxic Activity of this compound and this compound C Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| This compound C | HepG2 | Hepatocellular Carcinoma | 19.5 µg/mL | medchemexpress.com |

| This compound C | SK-LU-1 | Lung Adenocarcinoma | 14.65 µg/mL | medchemexpress.com |

| This compound C | MCF7 | Breast Adenocarcinoma | 11.74 µg/mL | medchemexpress.com |

| This compound | Panc-1 | Pancreatic Cancer | > 50 µM | nih.gov |

Induction of Apoptosis Pathways (e.g., Caspase-3 Activation)

Apoptosis is a form of programmed cell death essential for tissue homeostasis. A key pathway in this process involves the activation of a cascade of cysteine proteases called caspases. Caspase-3 is a critical executioner caspase; its activation leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis.

Investigations into the biological activities of various withanolides have often focused on their ability to induce apoptosis in cancer cells. However, direct studies on this compound have shown that it does not significantly trigger this pathway. In a comparative study using the pancreatic cancer cell line Panc-1, treatment with 10 μM of this compound for 48 hours did not lead to an increase in caspase-3 activity. nih.gov This is in stark contrast to other withanolides like Withaferin A, which induced a more than 20-fold increase in caspase-3 activity under the same conditions. nih.gov The lack of apoptosis induction by this compound was further confirmed by the absence of cleavage of PARP (Poly ADP-ribose polymerase), another hallmark of apoptosis. nih.gov This suggests that this compound, unlike some of its structural analogs, does not effectively engage the caspase-dependent apoptotic machinery in pancreatic cancer cells.

Table 1: Comparative Effect of Withanolides on Caspase-3 Activity in Panc-1 Cells

| Compound | Fold Increase in Caspase-3 Activity (vs. Control) | Apoptosis Induction |

|---|---|---|

| This compound (WP) | No significant increase | No |

| Withaferin A (WA) | 21.3 | Yes |

| Withanolide E (WE) | 11.6 | Yes |

| 4-hydroxywithanolide E (HWE) | 15.3 | Yes |

| 3-aziridinylwithaferin A (AzWA) | 5.8 | Yes |

Data sourced from a study on pancreatic cancer cells treated with 10 μM of each compound for 48 hours. nih.gov

Targeting Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is crucial for the stability, folding, and function of numerous "client" proteins. nih.gov Many of these client proteins are key mediators of cell growth, proliferation, and survival, including many oncogenic kinases. researchgate.net As such, Hsp90 has become a significant target for cancer therapy. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins, disrupting multiple signaling pathways simultaneously. ukaazpublications.com Research has explored the potential of withanolides to act as Hsp90 inhibitors.

However, structure-activity relationship (SAR) studies have demonstrated that this compound is inactive as an Hsp90 inhibitor. nih.govresearchgate.netukaazpublications.com The key structural feature attributed to the Hsp90-inhibiting activity of other withanolides is the C-5(6)-epoxy group, which this compound lacks. nih.govukaazpublications.com

Unlike many conventional Hsp90 inhibitors that target the N-terminal ATP-binding pocket, some withanolides, such as Withaferin A, have been shown to bind to the C-terminus of Hsp90. nih.gov This alternative binding site offers a potential advantage of avoiding the heat shock response often triggered by N-terminal inhibitors. researchgate.net However, studies designed to test this interaction have shown that this compound does not directly bind to Hsp90. nih.govresearchgate.netukaazpublications.com In competitive binding assays, this compound was unable to displace a biotin-labeled Withaferin A probe from Hsp90, indicating a lack of direct interaction. nih.gov

A direct consequence of Hsp90 inhibition is the destabilization and subsequent degradation of its client proteins. ukaazpublications.com This degradation typically occurs via the ubiquitin-proteasome pathway. nih.gov Key oncogenic client proteins include the kinase Akt, central to cell survival signaling, and the cyclin-dependent kinase Cdk4, which regulates cell cycle progression. nih.gov Consistent with its lack of Hsp90 binding and aggregation induction, this compound does not cause the degradation of Hsp90 client proteins Akt and Cdk4. nih.govresearchgate.netukaazpublications.com This finding is a critical distinction from other withanolides that effectively deplete levels of these proteins, thereby exerting their anti-proliferative effects. nih.gov

Table 2: Comparative Activity of Withanolides on the Hsp90 Chaperone System

| Compound | Direct Hsp90 Binding | Induces Hsp90 Aggregation | Degrades Client Proteins (Akt, Cdk4) | Disrupts Hsp90-Cdc37 Complex |

|---|---|---|---|---|

| This compound (WP) | No | No | No | No |

| Withaferin A (WA) | Yes | Yes | Yes | Yes |

| Withanolide E (WE) | Yes | Yes | Yes | No |

| 4-hydroxywithanolide E (HWE) | Yes | Yes | Yes | Yes |

| 3-aziridinylwithaferin A (AzWA) | Yes | Yes | Yes | Yes |

Data compiled from structure-activity relationship studies in pancreatic cancer cells. nih.govresearchgate.netukaazpublications.com

Interference with Cytoskeletal Dynamics (e.g., Vimentin)

The cytoskeleton provides structural integrity to cells and is crucial for processes like cell motility, division, and signaling. Vimentin is a type III intermediate filament protein that is a key component of the cytoskeleton in mesenchymal cells. It plays a significant role in cell migration and is often overexpressed in metastatic cancers. Certain natural products, notably Withaferin A, have been shown to interfere with cytoskeletal dynamics by directly binding to and causing the depolymerization and aggregation of vimentin. nih.gov This interaction is highly specific, and not all withanolides share this activity. There is currently no scientific evidence to suggest that this compound interferes with vimentin or other cytoskeletal dynamics.

Regulation of Transcription Factors (e.g., HIF-1α)

Hypoxia-inducible factor-1α (HIF-1α) is a pivotal transcription factor that orchestrates cellular adaptation to low oxygen conditions (hypoxia) and is a key player in various physiological and pathological processes, including cancer progression. The regulation of HIF-1α is a complex process, and its modulation by natural compounds is an area of intense research.

While direct studies on the effect of this compound on HIF-1α are not extensively available in the current body of scientific literature, research on closely related withanolides, such as Withaferin A, provides valuable insights. Withaferin A has been shown to inhibit the HIF-1α signaling pathway. This inhibition can occur through various mechanisms, including the suppression of aerobic glycolysis, which is a hallmark of cancer cells and is often driven by HIF-1α. For instance, studies have demonstrated that Withaferin A can suppress liver cancer tumorigenesis by upregulating p53 and isocitrate dehydrogenase 1 (IDH1), which in turn promotes mitochondrial respiration and consequently inhibits the HIF-1α pathway. Although these findings pertain to Withaferin A, they suggest a plausible mechanism by which this compound, sharing a similar structural backbone, might exert regulatory effects on HIF-1α. However, dedicated studies are imperative to elucidate the specific interactions and regulatory effects of this compound on the HIF-1α signaling cascade.

Contribution of Reactive Oxygen Species (ROS)-Mediated Cellular Responses

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. At low to moderate concentrations, ROS function as critical signaling molecules in various cellular processes. However, at high concentrations, they can induce oxidative stress, leading to cellular damage. The interplay between natural compounds and ROS-mediated cellular responses is a key area of investigation in understanding their biological activities.

Currently, there is a lack of specific research detailing the direct contribution of this compound to ROS-mediated cellular responses. The cellular response to ROS is complex and multifaceted, involving the activation of various signaling pathways that can lead to either cell survival or cell death, depending on the cellular context and the level of oxidative stress. Natural compounds can influence these responses by either promoting ROS generation to induce apoptosis in cancer cells or by acting as antioxidants to mitigate oxidative damage. Given the antioxidant properties often attributed to withanolides, it is conceivable that this compound could modulate ROS-mediated signaling pathways, potentially by influencing the cellular redox state. Further investigation is required to determine the precise role of this compound in generating or scavenging ROS and the subsequent impact on cellular signaling and fate.

Antioxidant Activities

The antioxidant potential of natural compounds is a critical aspect of their therapeutic promise, as oxidative stress is implicated in the pathogenesis of numerous diseases.

In Vitro Radical Scavenging Assays

In vitro radical scavenging assays are commonly employed to assess the antioxidant capacity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, resulting in a color change that can be quantified spectrophotometrically.

Cellular Mechanisms of Antioxidant Protection

Beyond direct radical scavenging, natural compounds can exert antioxidant effects through the modulation of cellular antioxidant defense systems. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and initiates the transcription of a battery of antioxidant and cytoprotective genes.

While there is no direct evidence specifically implicating this compound in the activation of the Nrf2 pathway, studies on other withanolides have shown their ability to induce this protective mechanism. For example, Withaferin A has been reported to activate the Nrf2 signaling pathway. This suggests that a potential cellular mechanism for the antioxidant activity of this compound could involve the upregulation of endogenous antioxidant defenses via the Nrf2-Keap1 pathway. However, experimental validation of this compound's effect on Nrf2 activation and the subsequent expression of antioxidant enzymes is necessary to confirm this hypothesis.

Antimicrobial Activities

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents from natural sources.

Antibacterial Effects Against Gram-Positive and Gram-Negative Strains

The antibacterial activity of chemical compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Mechanism Involving Thiol-Reactivity with Essential Microbial Enzymes

Currently, there is a lack of scientific literature detailing the specific mechanism of this compound involving thiol-reactivity with essential microbial enzymes. Research has not yet elucidated whether this compound's potential antimicrobial activities are mediated through interactions with cysteine residues or other thiol groups within microbial enzymes.

Antidiabetic Potential

The potential of this compound to act as an antidiabetic agent has been an area of interest, primarily focusing on its ability to inhibit key enzymes involved in carbohydrate metabolism.

Alpha-amylase is a crucial enzyme in the digestive system that catalyzes the breakdown of starch into simpler sugars. The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. While direct studies on the alpha-amylase inhibitory activity of isolated this compound are limited, research on extracts from plants of the Withania genus, known to contain withanolides, has shown promising results. For instance, a hydroethanolic extract of Withania frutescens demonstrated a potent inhibitory effect on alpha-amylase, with an IC50 value of 0.40 ± 0.124 mg/mL, which was found to be more effective than the standard drug acarbose (IC50 of 0.717 ± 0.054 mg/mL) nih.gov. This suggests that withanolides as a class of compounds may possess alpha-amylase inhibitory properties. However, further studies are required to specifically determine the inhibitory potential and mechanism of this compound against alpha-amylase.

Table 1: Alpha-Amylase Inhibitory Activity of Withania frutescens Extract

| Sample | IC50 (mg/mL) |

|---|---|

| Withania frutescens L. Foliar Extract | 0.40 ± 0.124 |

Anticholinesterase Activity

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine. They are clinically used in the management of conditions such as Alzheimer's disease. The potential of withanolides to act as cholinesterase inhibitors has been investigated. Some withanolides have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) mdpi.com. For example, certain withanolides isolated from Ajuga bracteosa and Withania somnifera exhibited concentration-dependent inhibition of both enzymes thepharmajournal.com. While these findings suggest that the withanolide scaffold is a promising template for the development of cholinesterase inhibitors, specific studies on the anticholinesterase activity of this compound are not yet available in the current scientific literature.

Other Investigated Biological Activities

Beyond the aforementioned activities, the biological potential of withanolides, including compounds structurally related to this compound, has been explored in other areas.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue in many parts of the world nih.govplu.mx. The search for new and effective trypanocidal agents is a continuous effort in medicinal chemistry. Withanolides have been identified as a class of natural products with potential activity against T. cruzi nih.govplu.mx. While the broad class of withanolides has shown promise, specific data on the trypanocidal activity of this compound, including its IC50 values and mechanism of action against T. cruzi, are not well-documented in the available research.

Insect antifeedants are substances that deter insects from feeding, offering a potential alternative to conventional insecticides for crop protection. The defensive role of withanolides in plants suggests their potential as insect antifeedants. Studies have shown that various plant extracts containing withanolides exhibit antifeedant activity against a range of insect pests, such as Spodoptera litura and Spodoptera frugiperda thepharmajournal.comjournalspress.comentomoljournal.commdpi.commdpi.com. These compounds can disrupt insect feeding behavior, leading to reduced crop damage mdpi.com. However, specific research focusing on the antifeedant properties of isolated this compound against particular insect species is limited, and further investigation is needed to establish its efficacy and spectrum of activity.

Renoprotective Effects

Extensive literature reviews and targeted searches have revealed a significant gap in the scientific research concerning the direct renoprotective effects of the specific chemical compound, this compound. While the broader class of withanolides, and extracts from plants such as Physalis peruviana (from which withaperuvins are isolated), have been investigated for various biological activities, including anti-inflammatory and nephroprotective properties, studies focusing explicitly on this compound's role in kidney protection are not available in the current body of scientific literature.

Research has been conducted on the nephroprotective effects of extracts from Physalis peruviana. For instance, a study on the butanolic fraction of P. peruviana calyx extract demonstrated protective effects against cadmium chloride-induced nephrotoxicity in rats. This study identified several withanolides, but not this compound, as active constituents researchgate.net. Another study isolated a new withanolide, this compound O, among other known compounds including this compound, from P. peruviana and tested their anti-inflammatory and cytotoxic activities, but did not extend the investigation to renoprotective effects nih.govtandfonline.com.

The majority of research on withanolides and kidney protection has centered on withaferin A, a different, more extensively studied compound. Studies on withaferin A have shown that it can ameliorate renal injury by targeting inflammation and oxidative stress in various kidney disease models nih.govnih.govresearchgate.net. These investigations provide insights into the potential mechanisms by which withanolides, as a class, might exert renoprotective effects. However, due to the unique structure and potential for different biological activities of individual withanolides, these findings cannot be directly extrapolated to this compound.

Therefore, while the potential for this compound to possess renoprotective properties may be hypothesized based on the activities of related compounds and plant extracts, there is currently no direct scientific evidence, detailed research findings, or data suitable for creating tables on its specific mechanistic investigations in this area. Further research is required to isolate this compound and systematically evaluate its efficacy and mechanisms of action in preclinical models of kidney disease.

Advanced Analytical and Computational Methodologies in Withaperuvin Research

Non-Targeted Metabolite Profiling and Metabolomics for Withaperuvin Identification